ANI-7

Description

Structure

3D Structure

Properties

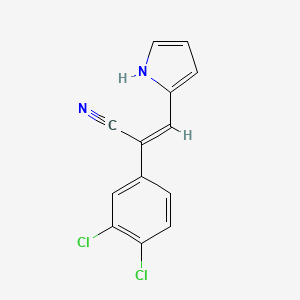

IUPAC Name |

(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-12-4-3-9(7-13(12)15)10(8-16)6-11-2-1-5-17-11/h1-7,17H/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJHHDLGGYDXGD-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=C(\C#N)/C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Aryl Hydrocarbon Receptor Activator: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

Disclaimer: No public scientific literature or data could be found for a compound designated "ANI-7" as an aryl hydrocarbon receptor (AhR) activator. Therefore, this guide focuses on the prototypical and extensively studied AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to provide a comprehensive technical overview as requested.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the aryl hydrocarbon receptor (AhR) and its activation. It provides a detailed examination of TCDD, a potent AhR agonist, covering its mechanism of action, quantitative data on its activity, and detailed experimental protocols for studying AhR activation.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[3][4]

Upon binding of a ligand such as TCDD, the AhR undergoes a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization sequence.[2][4] This allows the ligand-AhR complex to translocate into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[3][5] This AhR-ARNT heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4][5] This binding initiates the transcription of a battery of "AhR gene battery" genes, including Phase I and Phase II metabolizing enzymes like cytochrome P450 family 1 subfamily A member 1 (CYP1A1), CYP1A2, CYP1B1, and UDP-glucuronosyltransferase (UGT1A2).[2] The induction of these genes is a key adaptive response to xenobiotic exposure.[5]

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Quantitative Data for TCDD

The following tables summarize key quantitative data for TCDD-mediated AhR activation and subsequent gene induction.

Table 1: Binding Affinity of TCDD to the Aryl Hydrocarbon Receptor

| Assay Method | Receptor Source | Kd (Dissociation Constant) | Reference |

| Radioligand Binding Assay | Recombinant human AhR-ARNT complex | 39 ± 20 nM | [6] |

| Microscale Thermophoresis (MST) | Purified human AhR-ARNT complex | 139 ± 99 nM | [6] |

Table 2: In Vivo Dose-Response for CYP1A Induction by TCDD in Rats

| Endpoint | Tissue | ED50 (Effective Dose, 50%) | Lowest Observed Effect Level (LOEL) | Reference |

| CYP1A1 Protein Induction | Liver | 0.22 µg/kg | 0.3 µg/kg | [1] |

| CYP1A2 Protein Induction | Liver | 0.40 µg/kg | 1.0 µg/kg | [1] |

| CYP1B1 Protein Induction | Liver | 5.19 µg/kg | 1.0 µg/kg | [1] |

| CYP1A1 mRNA Induction | Liver | Not Reported | 1 ng/kg | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of AhR activators are provided below.

3.1. Ligand Binding Affinity Assay (Radioligand Competition)

This protocol is adapted from methodologies used to determine the binding affinity of compounds to the AhR.

-

Receptor Preparation: A cytosolic fraction containing the AhR is prepared from a suitable source, such as cultured cells (e.g., Hepa-1c1c7) or liver tissue.

-

Incubation: The cytosolic preparation is incubated with a constant concentration of a radiolabeled AhR ligand (e.g., [³H]TCDD) and varying concentrations of the unlabeled test compound (the competitor).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the AhR-ligand complexes are separated from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

3.2. CYP1A1 Induction Assay (Luciferase Reporter Gene Assay)

This is a common high-throughput screening method to assess AhR activation.[8]

-

Cell Culture: A suitable cell line, such as the mouse hepatoma cell line H1L6.1c2, which is stably transfected with a luciferase reporter gene under the control of DREs, is used.[8]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., TCDD) for a specified period (e.g., 24 hours).[8]

-

Cell Lysis: After treatment, the cell culture medium is removed, and the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

-

Luciferase Activity Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to the level of AhR activation, is plotted against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

3.3. Quantification of Target Gene Expression (Quantitative PCR - qPCR)

This method is used to measure the change in mRNA levels of AhR target genes, such as CYP1A1.

-

Cell/Tissue Treatment and RNA Extraction: Cells or tissues are treated with the test compound. Total RNA is then extracted using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers specific for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Acquisition: The reaction is run in a qPCR instrument, which monitors the fluorescence signal at each cycle of amplification.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the expression of the reference gene.

Experimental Workflow for Identification and Characterization of AhR Activators

The following diagram illustrates a typical workflow for screening and characterizing novel AhR activators.

Caption: Workflow for AhR Activator Discovery and Characterization.

References

- 1. Differential time-course and dose-response relationships of TCDD-induced CYP1B1, CYP1A1, and CYP1A2 proteins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of ANI-7 in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANI-7, a potent activator of the Aryl Hydrocarbon Receptor (AhR), has emerged as a promising small molecule inhibitor of breast cancer cell growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways, cell cycle progression, and the induction of DNA damage, ultimately leading to cancer cell death. The information presented herein is a synthesis of available preclinical data, intended to inform further research and development of AhR agonists as a potential therapeutic strategy for breast cancer.

Core Mechanism of Action: AhR Activation

This compound exerts its anti-cancer effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

A primary consequence of AhR activation by this compound is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes are involved in the metabolism of various endogenous and exogenous compounds.

Tabulated Quantitative Data

The following tables summarize the quantitative data available on the in vitro efficacy of this compound in breast cancer cell lines.

| Cell Line | Receptor Status | GI50 (μM) | Citation |

| MCF-7 | ER+ | 0.56 | |

| MDA-MB-468 | TNBC | Not explicitly found | |

| T47D | ER+ | 0.16-0.38 (range) | |

| ZR-75-1 | ER+ | 0.16-0.38 (range) | |

| SKBR3 | HER2+ | 0.16-0.38 (range) | |

| BT20 | TNBC | 1-2 (range) | |

| BT474 | ER+/HER2+ | 1-2 (range) | |

| MDA-MB-231 | TNBC | 17-26 (range) | |

| MCF10A | Non-tumorigenic | 17-26 (range) | |

| MCF-7/VP16 | Drug-resistant | 0.21 | |

| Table 1: Growth Inhibition (GI50) of this compound in various breast cancer cell lines. |

Signaling Pathways and Cellular Effects

The activation of the AhR signaling pathway by this compound triggers a cascade of downstream events that collectively contribute to its anti-proliferative and pro-apoptotic effects in sensitive breast cancer cells.

DNA Damage and Checkpoint Activation

A key mechanism of this compound-induced cell death is the induction of DNA damage. This is evidenced by the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[2] The DNA damage, in turn, activates the checkpoint kinase 2 (Chk2), a critical transducer in the DNA damage response pathway.[2]

Cell Cycle Arrest

Treatment with this compound leads to a significant arrest of breast cancer cells in the S-phase of the cell cycle. This S-phase arrest prevents the cells from completing DNA replication and progressing to mitosis, ultimately contributing to the inhibition of proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, the concentration of this compound that inhibits cell growth by 50%, using appropriate software.

Western Blot Analysis for Phosphorylated Proteins

-

Cell Lysis: Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Chk2, γ-H2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental and Logical Workflow

In Vivo Efficacy

As of the date of this document, no in vivo studies investigating the efficacy of this compound in breast cancer xenograft models have been identified in the public domain. Such studies are a critical next step to validate the promising in vitro findings and to assess the therapeutic potential of this compound in a whole-animal system. Future research should focus on determining the anti-tumor activity, pharmacokinetics, and toxicity profile of this compound in relevant preclinical models of breast cancer.

Conclusion and Future Directions

This compound demonstrates potent and selective anti-proliferative activity in a range of breast cancer cell lines, particularly those of the ER-positive and triple-negative subtypes. Its mechanism of action is centered on the activation of the AhR signaling pathway, leading to DNA damage, Chk2 activation, and S-phase cell cycle arrest, culminating in apoptosis.

To advance the development of this compound or similar AhR agonists for breast cancer therapy, the following future directions are recommended:

-

In Vivo Efficacy Studies: Conduct xenograft and/or patient-derived xenograft (PDX) studies to evaluate the anti-tumor efficacy of this compound in vivo.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establish a PK/PD relationship.

-

Biomarker Discovery: Identify predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

-

Combination Therapies: Investigate the potential synergistic effects of this compound with existing standard-of-care therapies for breast cancer.

-

Toxicity Profiling: Conduct comprehensive toxicology studies to assess the safety profile of this compound.

This in-depth technical guide provides a solid foundation for understanding the preclinical mechanism of action of this compound in breast cancer. Further research, particularly in the in vivo setting, is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Discovery and Synthesis of Novel C-7 Substituted Pyrrolotriazine C-Ribonucleosides as Potent Antitumor Agents

Disclaimer: The designation "ANI-7" does not correspond to a universally recognized chemical compound in publicly available scientific literature. This guide therefore focuses on a series of C-7 substituted 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-ribonucleosides, which represent a significant area of research in the discovery of novel antitumor agents. The methodologies, data, and pathways described herein are based on published research for these compounds and serve as a technical overview for researchers, scientists, and drug development professionals.

Introduction

The quest for novel and more effective anticancer therapeutics is a cornerstone of modern drug discovery. A promising class of compounds that has garnered significant attention is the nucleoside analogues, which can interfere with cellular processes such as DNA and RNA synthesis. This guide details the discovery, synthesis, and biological evaluation of a series of C-7-alkynylated and arylated 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-ribonucleosides. These compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The strategic modification at the C-7 position of the pyrrolotriazine core has been a key focus, leading to the identification of highly active analogues.

Discovery and Rationale

The development of this compound class was spurred by the established anticancer and antiviral activities of related nucleoside analogues. The core structure, a 4-amino-pyrrolo[2,1-f][1][2][3]triazine, serves as a versatile scaffold. The rationale for modifying the C-7 position was to explore the structure-activity relationship (SAR) and to enhance the therapeutic potential of the parent compound. The introduction of various alkynyl and aryl groups via palladium-catalyzed cross-coupling reactions was hypothesized to modulate the compound's interaction with biological targets and improve its cytotoxic profile. A key intermediate, a 7-iodo-substituted pyrrolo[2,1-f][1][2][3]triazine C-nucleoside, was utilized to enable the rapid generation of a library of analogues for biological screening.[1]

Synthesis

The synthetic strategy for the C-7 substituted pyrrolotriazine C-ribonucleosides revolves around palladium-catalyzed cross-coupling reactions, specifically the Sonogashira and Suzuki-Miyaura reactions.

General Synthetic Workflow

The overall workflow for the synthesis of the target compounds can be visualized as a two-step process starting from a common intermediate.

Caption: General synthetic workflow for C-7 substituted analogues.

Experimental Protocols

Synthesis of 7-Alkynylated C-Nucleoside Analogues (e.g., 11a-g) via Sonogashira Cross-Coupling:

-

Reaction Setup: To a solution of the 7-iodo-substituted pyrrolo[2,1-f][1][2][3]triazine C-nucleoside intermediate (13) in anhydrous DMF, triethylamine is added.

-

Catalyst Addition: PdCl2(PPh3)2 and copper(I) iodide are added as the catalyst and co-catalyst, respectively.

-

Reagent Addition: The respective terminal alkyne is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired 7-alkynyl derivatives.[1]

Synthesis of 7-Arylated C-Nucleoside Analogues (e.g., 12a-k) via Suzuki-Miyaura Cross-Coupling:

-

Reaction Setup: A mixture of the 7-iodo intermediate (13), the corresponding boronic acid, and a base (e.g., Na2CO3) is prepared in a suitable solvent system (e.g., DMF/water).

-

Catalyst Addition: A palladium catalyst, such as Pd(PPh3)4, is added.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere until completion.

-

Work-up and Purification: The reaction is cooled, diluted with a suitable solvent, and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by chromatography.

Biological Activity and Data

The synthesized compounds were evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected C-7 substituted pyrrolotriazine C-ribonucleosides.

| Compound | R Group at C-7 | Cell Line: HL-60 (Leukemia) IC50 (µM) | Cell Line: Capan-1 (Pancreatic) IC50 (µM) | Cell Line: A549 (Lung) IC50 (µM) | Cell Line: HCT-116 (Colon) IC50 (µM) |

| 11a | Phenylacetylene | >10 | >10 | >10 | >10 |

| 11b | 1-Propynyl | 0.12 | 0.25 | 0.33 | 0.18 |

| 11c | Cyclopropylacetylene | 0.04 | 0.08 | 0.02 | 0.05 |

| 11d | 1-Butynyl | 0.09 | 0.15 | 0.21 | 0.11 |

| 12a | Phenyl | >10 | >10 | >10 | >10 |

| 12b | 4-Fluorophenyl | 5.2 | 8.1 | >10 | 6.5 |

| Staurosporine | (Reference) | 0.03 | 0.05 | 0.04 | 0.06 |

| Docetaxel | (Reference) | 0.05 | 0.09 | 0.01 | 0.03 |

Data extracted from the publication on the synthesis and antitumor activity of these compounds.[1]

Among the synthesized compounds, the 7-alkynyl derivatives, particularly the 7-cyclopropylacetylene analogue 11c , exhibited the most potent cytotoxic activity, with IC50 values in the nanomolar range, comparable to or even exceeding the reference drugs staurosporine and docetaxel in some cell lines.[1]

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for these C-7 substituted pyrrolotriazine C-ribonucleosides is still under investigation, their structural similarity to purine nucleosides suggests that they may act as inhibitors of key cellular enzymes involved in nucleic acid synthesis or signaling pathways. The potent activity of compounds like 11c suggests they may target multiple pathways or a critical node in cell proliferation and survival.

A plausible signaling pathway that could be affected by such potent cytotoxic agents is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

The C-7 substituted 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-ribonucleosides represent a promising class of antitumor agents. The synthetic route via palladium-catalyzed cross-coupling reactions has proven effective for generating a diverse library of analogues. The remarkable potency of the 7-alkynyl derivatives, especially the cyclopropylacetylene substituted compound 11c , underscores the importance of the C-7 position for cytotoxic activity.

Future research should focus on elucidating the precise molecular targets and mechanism of action of these compounds. Further optimization of the lead compounds to improve their pharmacokinetic properties and in vivo efficacy is also warranted. These efforts will be crucial in translating the potent in vitro activity of these novel nucleoside analogues into effective cancer therapies.

References

ANI-7: A Novel Aryl Hydrocarbon Receptor Agonist with Selective Anti-Cancer Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ANI-7, chemically identified as (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, is a novel synthetic compound that has emerged as a promising candidate for targeted cancer therapy, particularly for breast cancer.[1][2][3] Developed through Knoevenagel condensation of 3,4-dichlorophenylacetonitriles, this compound is an acrylonitrile derivative that exhibits potent and selective cytotoxicity against a range of breast cancer cell lines while showing significantly lower toxicity to normal cells.[1][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative anti-cancer activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

The anti-cancer activity of this compound is mediated through its function as a ligand and activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][5][6] Upon binding to this compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the upregulation of phase I and phase II metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1).[7][8]

The induced CYP1A1 metabolically activates this compound, converting it into a reactive species that causes DNA damage.[2][9] This genotoxic stress triggers the activation of checkpoint kinase 2 (CHK2) and phosphorylation of H2AX (forming γH2AX), leading to cell cycle arrest in the S-phase and subsequent apoptotic cell death in sensitive cancer cells.[2][5] The selectivity of this compound for certain breast cancer cells is correlated with the inherent expression of the phase II metabolizing enzyme Sulfotransferase 1A1 (SULT1A1), which is involved in the bioactivation process.[2][10]

Caption: Signaling pathway of this compound leading to apoptosis in cancer cells.

Quantitative Anti-Cancer Activity

The cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with a particular focus on breast cancer. The tables below summarize the reported 50% growth inhibitory concentration (GI50) values.

Table 1: GI50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Receptor Status | GI50 (µM) | Reference(s) |

| MCF-7 | ER+, PR+, HER2- | 0.38 - 0.56 | [1][5] |

| MCF-7/VP16 | Etoposide Resistant | 0.21 | [5] |

| T47D | ER+, PR+, HER2- | 0.16 - 0.38 | [5] |

| ZR-75-1 | ER+, PR+, HER2- | 0.16 - 0.38 | [5] |

| SKBR3 | ER-, PR-, HER2+ | 0.16 - 0.38 | [5] |

| MDA-MB-468 | Triple Negative (Basal) | 0.16 - 0.38 | [5] |

| BT20 | Triple Negative (Basal) | 1.0 - 2.0 | [5] |

| BT474 | ER+, PR+, HER2+ | 1.0 - 2.0 | [5] |

| MDA-MB-231 | Triple Negative (Mesenchymal) | 17.0 - 26.0 | [5] |

Table 2: GI50 Values of this compound in Other Cell Lines and Normal Cells

| Cell Line | Tissue Origin | GI50 (µM) | Reference(s) |

| A431 | Vulva | 0.51 | [5] |

| H460 | Lung | 3.0 - 42.0 | [5] |

| HT29 | Colon | 3.0 - 42.0 | [5] |

| A2780 | Ovary | 3.0 - 42.0 | [5] |

| BE2C | Neuronal | 3.0 - 42.0 | [5] |

| U87 | Glial | 3.0 - 42.0 | [5] |

| SJG2 | Glial | 3.0 - 42.0 | [5] |

| MIA | Pancreas | 3.0 - 42.0 | [5] |

| MCF-10A | Normal Breast | 17.0 - 26.0 | [5] |

Table 3: Selectivity of this compound

| Comparison | Selectivity (Fold-Increase in Potency) | Reference(s) |

| MCF-7 vs. Other Tumor Types (average) | High | [5] |

| MCF-7 vs. Normal Breast Cells (MCF-10A) | Up to 260 | [1] |

| Various Breast Cancer Lines vs. MCF-10A | Up to 263 | [2] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-cancer activity of this compound. Specific details may need to be optimized for different cell lines and laboratory conditions.

Cell Lines and Culture

-

Cell Lines: Breast cancer cell lines (e.g., MCF-7, MDA-MB-468, T47D, SKBR3) and a normal breast epithelial cell line (MCF-10A) are commonly used.[2]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Growth Inhibition Assay (SRB or MTT)

This assay determines the concentration of this compound that inhibits cell growth by 50% (GI50).

Caption: Workflow for a Sulforhodamine B (SRB) growth inhibition assay.

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Treat cells with a serial dilution of this compound (and a vehicle control) for 72 hours.

-

For an SRB assay, fix the cells with trichloroacetic acid (TCA), stain with Sulforhodamine B, and solubilize the dye.[11] For an MTT assay, add MTT reagent and then solubilize the formazan crystals.

-

Measure the absorbance using a microplate reader.

-

Calculate the GI50 values from dose-response curves.

-

Cell Cycle Analysis

This method determines the effect of this compound on the distribution of cells in different phases of the cell cycle.[5]

-

Protocol:

-

Treat cells (e.g., MDA-MB-468 and MCF-10A) with this compound (e.g., 2.5 µM) for 24 hours.[5]

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.

Caption: General workflow for Western blot analysis.

-

Protocol:

-

Treat cells (e.g., MDA-MB-468) with this compound (e.g., 2 µM) for various time points (e.g., 12 and 24 hours).[5]

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., AhR, CYP1A1, CHK2, p-CHK2, H2AX, γH2AX, and a loading control like actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities relative to the loading control.

-

AhR Reporter Assay

This assay measures the ability of this compound to activate the transcriptional activity of the AhR.

-

Protocol:

-

Transfect cells (e.g., HT29 or Hepa-1) with a reporter plasmid containing XRE sequences upstream of a luciferase gene.[7][12]

-

Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treat the transfected cells with this compound for a specified time (e.g., 16-48 hours).[7][12]

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Calculate the fold-change in XRE-driven luciferase activity relative to the vehicle control.

-

Conclusion

This compound is a potent and selective anti-cancer agent that targets the Aryl Hydrocarbon Receptor pathway. Its mechanism of action, involving metabolic bioactivation leading to DNA damage and apoptosis, provides a novel approach for the treatment of breast cancer. The high degree of selectivity for cancer cells over normal cells, as demonstrated by the quantitative data, highlights its potential as a lead compound for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and its analogues.

References

- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl hydrocarbon receptor: An emerging player in breast cancer pathogenesis and its potential as a drug target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel naphthalimide that selectively targets breast cancer via the arylhydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCT245737 | Chk1 Inhibitor | TargetMol [targetmol.com]

- 12. pubs.acs.org [pubs.acs.org]

In Vitro Oncology Profile of ANI-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro anti-cancer properties of ANI-7, a novel small molecule activator of the Aryl Hydrocarbon Receptor (AhR) pathway. This document summarizes key findings from preclinical studies, including quantitative data on its cytotoxic and growth inhibitory effects across a range of cancer cell lines. Detailed experimental protocols for the core assays are provided, along with a visual representation of the proposed signaling pathway. The data presented herein supports the potential of this compound as a selective anti-cancer agent, particularly in breast cancer, and provides a foundational resource for researchers in oncology and drug development.

Introduction

This compound, chemically identified as (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, is an experimental compound that has demonstrated potent and selective growth inhibition of various cancer cell lines in vitro.[1] It functions as an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of cellular growth, differentiation, and metabolism. Activation of the AhR pathway by this compound leads to the induction of CYP1-metabolizing mono-oxygenases, which in turn is believed to mediate its anti-cancer effects through the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cell lines.[1] This guide will delve into the quantitative data, experimental methodologies, and the molecular mechanism of action of this compound as elucidated in in vitro studies.

Quantitative Data: Growth Inhibition of Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values, demonstrating the compound's potency and selectivity.

Table 1: GI50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (µM) |

| MCF-7 | ER+, PR+, HER2- | 0.56 |

| T47D | ER+, PR+, HER2- | 0.16 - 0.38 |

| ZR-75-1 | ER+, PR+, HER2- | 0.16 - 0.38 |

| SKBR3 | ER-, PR-, HER2+ | 0.16 - 0.38 |

| MDA-MB-468 | Triple-Negative | 0.16 - 0.38 |

| BT20 | Triple-Negative | 1 - 2 |

| BT474 | ER+, PR+, HER2+ | 1 - 2 |

| MDA-MB-231 | Triple-Negative | 17 - 26 |

| MCF-10A (Normal) | Non-tumorigenic | 17 - 26 |

| MCF-7/VP16 | Drug-Resistant | 0.21 |

Data compiled from multiple sources.[1][2]

Table 2: GI50 Values of this compound in Other Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A431 | Vulva | 0.51 |

| HT29 | Colon | >10 |

| BE2-C | Neuroblastoma | >10 |

Data compiled from multiple sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vitro studies of this compound.

Cell Viability and Growth Inhibition Assay (SRB Assay)

The sulforhodamine B (SRB) assay is utilized to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The media is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.

-

Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with this compound (e.g., 2.5 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. Studies show that this compound treatment induces a significant S-phase and G2+M-phase cell cycle arrest in sensitive cell lines like MDA-MB-468.

Western Blot Analysis

Western blotting is employed to detect the expression and phosphorylation of specific proteins involved in the signaling pathway.

-

Protein Extraction: Cells are treated with this compound (e.g., 2 µM) for various time points (e.g., 12-24 hours). Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Chk2, phospho-Chk2, γH2AX) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This compound treatment has been shown to result in a significant increase in the phosphorylation of CHK2 and an increase in γH2AX, indicative of DNA double-strand damage.

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of this compound is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagrams illustrate the proposed mechanism.

Caption: Proposed signaling pathway of this compound in cancer cells.

The diagram above illustrates that upon entering the cell, this compound binds to the inactive AhR complex in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, notably the cytochrome P450 enzymes CYP1A1 and CYP1B1, leading to their increased transcription. The resulting CYP1 enzymes are thought to metabolize this compound into reactive intermediates that cause DNA damage. This damage activates the DNA damage response pathway, including the phosphorylation and activation of Checkpoint Kinase 2 (Chk2). Activated Chk2 subsequently mediates cell cycle arrest in the S-phase, and ultimately leads to programmed cell death (apoptosis) in susceptible cancer cells.

Caption: General experimental workflow for in vitro evaluation of this compound.

This workflow outlines the key steps in the in vitro characterization of this compound. It begins with the selection of appropriate cancer cell lines, followed by treatment with the compound at various concentrations and for different durations. Subsequently, a battery of assays is performed to assess the biological effects. Cell viability assays determine the compound's potency (GI50). Cell cycle analysis reveals its impact on cell division, and western blot analysis elucidates the underlying molecular changes in key signaling proteins. The data from these experiments are then collectively analyzed to determine the mechanism of action and the overall efficacy of this compound as a potential anti-cancer agent.

Conclusion

The in vitro data for this compound strongly suggest that it is a potent and selective inhibitor of the growth of a range of cancer cell lines, with a particularly noteworthy activity against breast cancer cells. Its mechanism of action via the AhR pathway, leading to DNA damage and cell cycle arrest, presents a novel approach for cancer therapy. The detailed protocols and data summarized in this technical guide provide a valuable resource for further investigation into the therapeutic potential of this compound and for the development of related compounds. Further studies, including in vivo efficacy and safety assessments, are warranted to fully evaluate its clinical promise.

References

- 1. (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

ANI-7 and its Role in CYP1 Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANI-7 is an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] Activation of the AhR is a critical step in the induction of a battery of xenobiotic-metabolizing enzymes, most notably the Cytochrome P450 family 1 (CYP1). This family, which includes CYP1A1, CYP1A2, and CYP1B1, plays a pivotal role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs, procarcinogens, and environmental toxins. Understanding the interaction of novel compounds like this compound with the AhR/CYP1 axis is therefore of paramount importance in drug development and toxicology.

This technical guide provides an in-depth overview of the role of this compound in CYP1 induction, including the underlying signaling pathways, detailed experimental protocols for its characterization, and a summary of quantitative data for a prototypical AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to serve as a reference in the absence of publicly available quantitative data for this compound.

Data Presentation: Quantitative Analysis of CYP1 Induction by a Prototypical AhR Agonist

As of the latest literature review, specific quantitative data for this compound, such as EC50 values and fold induction for CYP1 enzymes, are not publicly available. To provide a quantitative framework for researchers, the following tables summarize representative data for the potent and well-characterized AhR agonist, TCDD. These values can serve as a benchmark when evaluating the potency of new compounds like this compound.

Table 1: Dose-Response of TCDD on CYP1A1 and CYP1B1 mRNA Induction in Mouse Liver

| Compound | Gene | Mouse Strain | ED50 (µg/kg) |

| TCDD | Cyp1a1 | C57BL/6J | 0.08 |

| TCDD | Cyp1b1 | C57BL/6J | 1.3 |

| TCDD | Cyp1a1 | DBA/2J | 1.5 |

| TCDD | Cyp1b1 | DBA/2J | 3.4 |

Data extracted from a study on the dose-response relationship of TCDD in the livers of C57BL/6J and DBA/2J mice. The ED50 represents the dose required for half-maximal induction.

Table 2: Relative Potency of Various AhR Agonists for CYP1A1 mRNA Induction in Human Keratinocytes

| Compound | Assigned TEF | Population-Based REP |

| TCDD | 1.0 | 1.0 |

| HxCDF | 0.1 | 0.98 |

| HxCDD | 0.1 | 0.24 |

| TCDF | 0.1 | 0.10 |

| PCB 126 | 0.1 | 0.0027 |

TEF (Toxic Equivalency Factor) and REP (Relative Potency) values are relative to TCDD. This data highlights the congener-specific differences in inducing CYP1A1 mRNA in human cells.

Signaling Pathways and Experimental Workflows

Canonical AhR Signaling Pathway for CYP1 Induction

The induction of CYP1 enzymes by this compound is mediated through the canonical AhR signaling pathway. The process begins with the binding of this compound to the cytosolic AhR, which is complexed with chaperone proteins. This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, the AhR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR/ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of CYP1 genes, thereby initiating their transcription and subsequent translation into functional enzymes.

Caption: Canonical AhR signaling pathway for CYP1 induction by this compound.

Experimental Workflow for Assessing CYP1 Induction

A typical workflow to investigate the role of this compound in CYP1 induction involves a series of in vitro assays. This multi-step process allows for the comprehensive characterization of the compound's activity, from initial screening for AhR activation to quantifying the induction of specific CYP1 enzymes at the mRNA and protein levels.

Caption: Experimental workflow for characterizing this compound-mediated CYP1 induction.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cells (e.g., HepG2) or breast cancer cells (e.g., MCF-7) are commonly used as they express a functional AhR signaling pathway.

-

Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution to the desired concentrations in the cell culture medium. Ensure the final solvent concentration in the medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%). Cells should be treated for a predetermined period (e.g., 24-48 hours) to allow for sufficient induction of CYP1 expression.

AhR-Dependent Luciferase Reporter Assay

This assay is used to screen for and quantify the activation of the AhR signaling pathway.

-

Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple XREs. Activation of the AhR by a ligand like this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Protocol:

-

Seed transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a positive control (e.g., TCDD). Include a vehicle control (DMSO).

-

After the incubation period (e.g., 24 hours), lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the dose-response curve and calculate the EC50 value.

-

Quantitative Real-Time PCR (qPCR) for CYP1 mRNA Expression

qPCR is a sensitive method to quantify the induction of specific CYP1 gene transcripts (CYP1A1, CYP1A2, CYP1B1) following treatment with this compound.

-

Protocol:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for CYP1A1, CYP1A2, CYP1B1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in mRNA expression relative to the vehicle-treated control.

-

Western Blot Analysis for CYP1 Protein Expression

Western blotting is used to detect and quantify the expression of CYP1A1, CYP1A2, and CYP1B1 proteins.

-

Protocol:

-

After treatment with this compound, lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for CYP1A1, CYP1A2, or CYP1B1.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1/1A2 Activity

The EROD assay is a functional assay that measures the catalytic activity of CYP1A1 and, to a lesser extent, CYP1A2.

-

Principle: Ethoxyresorufin is a non-fluorescent substrate that is converted to the highly fluorescent product resorufin by the enzymatic activity of CYP1A1/1A2.

-

Protocol:

-

Treat cells with this compound in a 96-well plate.

-

After the induction period, replace the medium with a solution containing ethoxyresorufin.

-

Incubate for a specific time, allowing the enzymatic conversion to occur.

-

Measure the fluorescence of resorufin using a plate reader at the appropriate excitation and emission wavelengths.

-

The rate of resorufin formation is proportional to the CYP1A1/1A2 enzyme activity.

-

Conclusion

This compound is a valuable tool for studying the AhR signaling pathway and its role in regulating CYP1 gene expression. While specific quantitative data on its inductive potential are yet to be published, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize its effects. By employing a combination of reporter assays, qPCR, Western blotting, and functional enzyme assays, scientists can elucidate the dose-dependent induction of CYP1A1, CYP1A2, and CYP1B1 by this compound. This information is crucial for understanding its potential impact on drug metabolism, toxicology, and its development for therapeutic applications. The provided data for the prototypical AhR agonist TCDD serves as a useful reference for contextualizing the potency of this compound and other novel AhR modulators.

References

Early Research on ANI-7: An In-depth Technical Guide to its Core Cell Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early research surrounding ANI-7, a potent activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. It details the core mechanisms of action of this compound in sensitive cancer cell lines, with a particular focus on its effects on cell proliferation, DNA damage response, and cell cycle regulation. This document synthesizes key quantitative data, outlines detailed experimental protocols for foundational assays, and presents visual representations of the critical signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals involved in oncology drug discovery and development, providing insights into the therapeutic potential and molecular pharmacology of this compound and related compounds.

Introduction: The Emergence of this compound as a Novel AhR Activator

This compound has been identified as a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in a variety of cellular processes, including the metabolism of xenobiotics.[1][2] Early research has demonstrated that this compound exhibits significant anti-proliferative activity against a range of cancer cell lines, with a pronounced and selective effect on specific subtypes of breast cancer.[1] This has positioned this compound as a compound of interest for further investigation into its potential as an anti-cancer therapeutic.

The mechanism of action of this compound is multifaceted, extending beyond the simple activation of the AhR pathway. Key downstream effects include the induction of DNA damage, the activation of the critical DNA damage response kinase Chk2, and a subsequent arrest of the cell cycle, primarily in the S-phase.[1] This guide will delve into the foundational studies that have elucidated these core cellular responses to this compound.

Quantitative Analysis of this compound's Anti-Proliferative Activity

The growth inhibitory effects of this compound have been quantified across a panel of human cancer cell lines using the GI50 assay, which measures the concentration of a compound that inhibits cell growth by 50%. The data consistently demonstrates the potent and selective activity of this compound against certain breast cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) | Sensitivity |

| MCF-7 | Breast Cancer | 0.56 | High |

| T47D | Breast Cancer | 0.16 - 0.38 | High |

| ZR-75-1 | Breast Cancer | 0.16 - 0.38 | High |

| SKBR3 | Breast Cancer | 0.16 - 0.38 | High |

| MDA-MB-468 | Breast Cancer | 0.16 - 0.38 | High |

| MCF-7/VP16 | Drug-Resistant Breast Cancer | 0.21 | High |

| BT20 | Breast Cancer | 1 - 2 | Moderate |

| BT474 | Breast Cancer | 1 - 2 | Moderate |

| MDA-MB-231 | Breast Cancer | 17 - 26 | Low |

| MCF10A | Normal Breast Epithelial | 17 - 26 | Low |

| A431 | Vulva Cancer | 0.51 | High |

Table 1: Summary of this compound GI50 values in various human cell lines.[1]

Core Signaling Pathways Activated by this compound

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary molecular target of this compound is the Aryl Hydrocarbon Receptor. Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A key group of genes induced by this pathway are the Cytochrome P450 family 1 (CYP1) enzymes, which are involved in the metabolism of various compounds.[1]

The DNA Damage Response and Chk2 Activation Pathway

A critical consequence of this compound treatment in sensitive cancer cells is the induction of DNA damage.[1] This damage triggers the DNA Damage Response (DDR) pathway, a crucial cellular network for maintaining genomic integrity. A key player in this response is the checkpoint kinase 2 (Chk2). Upon sensing DNA double-strand breaks, Chk2 is activated through phosphorylation. Activated Chk2, in turn, phosphorylates a range of downstream targets to orchestrate a cellular response that includes cell cycle arrest and, in some cases, apoptosis.[1] A marker for DNA double-strand breaks, the phosphorylated form of histone H2AX (γH2AX), is also significantly increased following this compound treatment.[1]

Experimental Protocols for Key Assays

Cell Proliferation (GI50) Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cell line by 50%.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 48 to 72 hours, depending on the cell line's doubling time.

-

Cell Viability Measurement: Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent like PrestoBlue or CellTiter-Glo.

-

Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle control. Plot the percentage of growth inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the GI50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Treat cells (e.g., MDA-MB-468) with this compound (e.g., 2.5 µM) or vehicle control for a specified time (e.g., 24 hours).[1]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Protein Phosphorylation

Objective: To detect and quantify the phosphorylation of key proteins, such as Chk2 and H2AX, in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., MDA-MB-468) with this compound (e.g., 2 µM) for various time points (e.g., 12 and 24 hours).[1] Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Chk2, anti-phospho-H2AX) and an antibody for the total protein as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control (e.g., β-actin or GAPDH).

Logical Workflow for Investigating this compound's Mechanism of Action

The investigation into the cellular effects of this compound follows a logical progression, starting from its primary interaction with the AhR and branching out to its downstream consequences on cellular integrity and proliferation.

Conclusion and Future Directions

The early research on this compound has established it as a potent and selective anti-proliferative agent in specific breast cancer cell lines. Its mechanism of action is intricately linked to the activation of the AhR pathway, which culminates in DNA damage, the activation of the Chk2-mediated DNA damage response, and a subsequent S-phase cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for further research into this compound and similar AhR-modulating compounds.

Future investigations should focus on elucidating the precise molecular events that link AhR activation to DNA damage. Further exploration of the broader signaling network affected by this compound, including its potential impact on apoptosis and other cell fate decisions, is also warranted. Ultimately, a deeper understanding of the molecular pharmacology of this compound will be crucial for its potential translation into a novel therapeutic strategy for cancer treatment.

References

ANI-7: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Anticancer Activity of the Aryl Hydrocarbon Receptor Agonist ANI-7

Abstract

This compound, with the chemical name (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, is a potent and selective activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] This compound has demonstrated significant antiproliferative activity in a range of cancer cell lines, with particular efficacy against specific subtypes of breast cancer.[1][2] Its mechanism of action involves the induction of CYP1-metabolizing enzymes, leading to DNA damage, activation of the checkpoint kinase 2 (Chk2), and subsequent S-phase cell cycle arrest and apoptosis in sensitive cancer cells.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound, intended for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic acrylonitrile derivative with a distinct chemical structure that facilitates its interaction with the Aryl Hydrocarbon Receptor.

Chemical Name: (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile[2] CAS Number: 931417-26-4[1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Cl₂N₂ | Calculated |

| Molecular Weight | 275.13 g/mol | Calculated |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Table 1: Physicochemical Properties of this compound

Pharmacological Properties and Mechanism of Action

This compound functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] The activation of AhR by this compound initiates a cascade of downstream events that contribute to its anticancer effects.

Antiproliferative Activity

This compound exhibits selective and potent growth inhibition against various cancer cell lines, particularly those of breast cancer origin. The half-maximal growth inhibition (GI₅₀) values for a panel of breast cancer cell lines are detailed in Table 2.

| Cell Line | GI₅₀ (µM) | Reference |

| T47D | 0.16 | [1] |

| ZR-75-1 | 0.38 | [1] |

| MCF-7 | 0.56 | [1] |

| SKBR3 | 0.28 | [1] |

| MDA-MB-468 | 0.32 | [1] |

| BT20 | 1.0 | [1] |

| BT474 | 2.0 | [1] |

| MDA-MB-231 | 17.0 | [1] |

| MCF10A (non-cancerous) | 26.0 | [1] |

| MCF-7/VP16 (drug-resistant) | 0.21 | [1] |

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

Notably, this compound demonstrates significantly lower potency against the non-cancerous breast epithelial cell line MCF10A, indicating a degree of selectivity for cancer cells.[1] Furthermore, its activity is retained in the drug-resistant MCF-7/VP16 cell line.[1]

Mechanism of Action

The anticancer activity of this compound is mediated through the activation of the AhR signaling pathway. Upon binding to AhR, this compound induces the expression of cytochrome P450 (CYP) 1-metabolizing mono-oxygenases.[1] This leads to a series of cellular events culminating in cell cycle arrest and apoptosis.

-

DNA Damage: Treatment with this compound results in a significant increase in the levels of γH2AX, a marker of DNA double-strand breaks.[1]

-

Chk2 Activation: this compound treatment leads to a substantial increase in the phosphorylation of Checkpoint Kinase 2 (Chk2), a key transducer in the DNA damage response pathway.[1]

-

Cell Cycle Arrest: In sensitive cell lines such as MDA-MB-468, this compound induces a significant arrest in the S-phase and G2/M phases of the cell cycle.[1]

The proposed signaling pathway for this compound's mechanism of action is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for ANI-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANI-7 is a potent and selective activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] It has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in breast cancer.[1][2] Mechanistically, this compound-mediated AhR activation leads to the induction of cytochrome P450 family 1 (CYP1) enzymes, DNA damage, activation of Checkpoint Kinase 2 (Chk2), and subsequent S-phase cell cycle arrest and apoptosis in sensitive cell lines.[1][2] These characteristics make this compound a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, cell cycle progression, and the activation of the AhR signaling pathway.

Data Presentation

Table 1: Growth Inhibition (GI₅₀) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (μM) | Reference |

| MCF-7 | Breast Cancer | 0.56 | [1][2] |

| T47D | Breast Cancer | 0.16 - 0.38 | [2] |

| ZR-75-1 | Breast Cancer | 0.16 - 0.38 | [2] |

| SKBR3 | Breast Cancer | 0.16 - 0.38 | [2] |

| MDA-MB-468 | Breast Cancer | 0.16 - 0.38 | [2] |

| MCF-7/VP16 | Drug-Resistant Breast Cancer | 0.21 | [2] |

| BT20 | Breast Cancer | 1 - 2 | [2] |

| BT474 | Breast Cancer | 1 - 2 | [2] |

| MDA-MB-231 | Breast Cancer | 17 - 26 | [2] |

| MCF10A | Normal Breast Epithelial | 17 - 26 | [2] |

| A431 | Vulva Carcinoma | 0.51 |

Table 2: Experimental Conditions for Observing Specific Cellular Effects of this compound

| Cell Line | Concentration (μM) | Incubation Time | Observed Effect | Reference |

| MDA-MB-468 | 2.5 | 24 hours | Significant S-phase and G2/M-phase cell cycle arrest | [2] |

| MCF10A | 2.5 | 24 hours | Negligible effect on cell cycle | [2] |

| MDA-MB-468 | 2.0 | 12-24 hours | Increased phosphorylation of Chk2 and H2AX (DNA damage marker) | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium. Based on supplier information, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[2]

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the this compound powder in sterile DMSO to prepare a 10 mM stock solution. For example, for this compound with a molecular weight of 263.12 g/mol , dissolve 2.63 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

-

Cells of interest (e.g., MCF-7, MDA-MB-468)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of this compound used.

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of treatment.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

Treat the cells with the desired concentrations of this compound (e.g., 2.5 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization. Collect both the detached and adherent cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for AhR Pathway Activation and Chk2 Phosphorylation

This protocol is used to detect changes in protein expression and phosphorylation, which are indicative of AhR pathway activation (e.g., CYP1A1 induction) and DNA damage response (e.g., phospho-Chk2).

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture dishes

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYP1A1, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with this compound (e.g., 2 µM for 12-24 hours) or vehicle control as described for other assays.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-